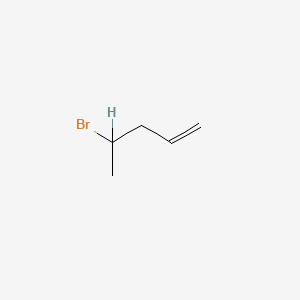

4-Bromo-1-pentene

Description

Properties

IUPAC Name |

4-bromopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBJRGFNXXAAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953845 | |

| Record name | 4-Bromopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31950-56-8 | |

| Record name | 4-Bromo-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031950568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-pentene: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-pentene is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkene and a secondary bromide. This unique combination of reactive sites makes it a versatile building block for the introduction of the 4-pentenyl group in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its utility stems from the ability to selectively perform reactions at either the double bond or the carbon-bromine bond, or to utilize both in sequential or concerted transformations. This guide provides a comprehensive overview of the chemical properties of this compound and a detailed discussion of the analytical techniques used for its structure elucidation.

Chemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [1] |

| Boiling Point | 111.5 °C[2] |

| Density | 1.2359 g/cm³[2] |

| Refractive Index | 1.4500[2] |

Structure Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the nature and environment of its protons, the types of chemical bonds present, and its exact mass and fragmentation pattern.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) can serve as an internal standard for chemical shift referencing (0 ppm). Ensure the solution is homogeneous and free of any particulate matter.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is "shimmed" to achieve maximum homogeneity, which is crucial for obtaining high-resolution spectra.

-

Data Acquisition: For a ¹H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio. For a ¹³C NMR spectrum, a larger number of scans (often several hundred or more) is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio. Proton decoupling is typically used to simplify the ¹³C spectrum to a series of single lines for each unique carbon atom.

-

Data Processing: The acquired FIDs are converted into spectra using a Fourier transform. The spectra are then phased, baseline-corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

IR Spectroscopy Protocol:

-

Sample Preparation: As a liquid, this compound can be analyzed as a "neat" film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the spectrometer's sample holder.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the beam path, and the IR spectrum is recorded. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific bond vibrations to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Protocol:

-

Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron impact (EI) is a common ionization method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural clues as the molecule breaks apart in a predictable manner.

Spectroscopic Data Analysis (Representative Example: 5-bromo-1-pentene)

¹H NMR Spectrum of 5-bromo-1-pentene

The ¹H NMR spectrum of 5-bromo-1-pentene would be expected to show distinct signals for the different protons in the molecule. The vinyl protons (=CH₂ and -CH=) would appear in the downfield region (around 5-6 ppm). The methylene protons adjacent to the bromine (-CH₂Br) would be expected around 3.4 ppm, while the other methylene protons would appear further upfield. The splitting patterns of these signals (e.g., triplets, quartets, multiplets) would provide information about the number of neighboring protons, allowing for the confirmation of the connectivity of the carbon chain.

¹³C NMR Spectrum of 5-bromo-1-pentene

The ¹³C NMR spectrum of 5-bromo-1-pentene would display five distinct signals, one for each of the unique carbon atoms in the molecule. The two sp² hybridized carbons of the double bond would be found in the downfield region of the spectrum (typically >100 ppm). The carbon atom bonded to the electronegative bromine atom (-CH₂Br) would appear at a characteristic chemical shift (around 33 ppm), while the other sp³ hybridized carbons would be found at higher field (lower ppm values).

IR Spectrum of 5-bromo-1-pentene

The IR spectrum of 5-bromo-1-pentene would exhibit characteristic absorption bands confirming the presence of its functional groups. Key expected peaks include: a C=C stretch around 1640 cm⁻¹, =C-H stretching vibrations just above 3000 cm⁻¹, and C-H stretching vibrations of the sp³ carbons just below 3000 cm⁻¹. The C-Br stretching vibration would be expected in the fingerprint region at lower wavenumbers (typically 650-510 cm⁻¹).

Mass Spectrum of 5-bromo-1-pentene

The mass spectrum of 5-bromo-1-pentene would show a molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely show the loss of a bromine radical to give a fragment at m/z 69, corresponding to the pentenyl cation. Other fragments would arise from further cleavage of the carbon chain.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This compound is a valuable reagent in organic synthesis due to its dual functionality. Its chemical and physical properties are well-defined, allowing for its effective use in various chemical transformations. The structural elucidation of this compound, and organic molecules in general, is a systematic process that relies on the synergistic application of spectroscopic techniques, primarily NMR, IR, and mass spectrometry. By following established experimental protocols and carefully analyzing the data from each technique, researchers can unambiguously determine the structure of such molecules, which is a critical step in the development of new chemical entities and pharmaceuticals.

References

Spectroscopic Analysis of 4-bromo-1-pentene: A Technical Guide

Introduction

4-bromo-1-pentene is a halogenated alkene of interest in organic synthesis, serving as a precursor for the introduction of the 4-pentenyl group in various chemical transformations. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its reactions. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its spectral features, experimental protocols for data acquisition, and visual representations of its molecular structure and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with the IUPAC name 4-bromopent-1-ene, dictates its unique spectroscopic signature.[1][2] The presence of a terminal double bond and a bromine atom on the fourth carbon atom gives rise to characteristic signals in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl protons, the allylic protons, the proton on the carbon bearing the bromine, and the terminal methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | H-2 |

| ~5.1 | m | 2H | H-1 |

| ~4.1 | m | 1H | H-4 |

| ~2.5 | m | 2H | H-3 |

| ~1.7 | d | 3H | H-5 |

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~136 | C-2 |

| ~117 | C-1 |

| ~55 | C-4 |

| ~40 | C-3 |

| ~25 | C-5 |

Table 2: ¹³C NMR Data for this compound.

Caption: Key ¹H and ¹³C NMR spectral correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the C=C double bond and C-H bonds of the alkene and alkane portions, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2970, ~2930 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch |

| ~1450, ~1380 | Medium | C-H bend |

| ~995, ~920 | Strong | =C-H out-of-plane bend |

| ~650-550 | Strong | C-Br stretch |

Table 3: Significant IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed. The molecular weight of this compound is 149.03 g/mol .[2]

| m/z | Possible Fragment |

| 148/150 | [M]⁺ (Molecular ion) |

| 69 | [M - Br]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Table 4: Major Peaks in the Mass Spectrum of this compound.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A liquid sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3][4][5] The solution is then filtered through a pipette with a cotton plug into a clean 5 mm NMR tube.[5] The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] For ¹H NMR, a standard pulse sequence is used with an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less abundant ¹³C nuclei.[3]

FT-IR Spectroscopy

For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7][8] A background spectrum of the clean, empty salt plates or ATR crystal is recorded first.[9] Then, the sample spectrum is recorded, and the background is automatically subtracted by the instrument's software. The typical spectral range is 4000-400 cm⁻¹.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[10] A small volume (typically 1 µL) of this solution is injected into the GC-MS system. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated by their mass-to-charge ratio and detected, generating the mass spectrum.[11]

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The detailed analysis of its spectral features allows for confident structural confirmation and purity assessment in research and industrial settings.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Bromopent-1-ene | C5H9Br | CID 141675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Physical properties of 4-bromo-1-pentene: boiling point, density

An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-Pentene

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the reported values for these properties and provides detailed, generalized experimental protocols for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for handling, reaction setup, and purification processes involving this compound.

| Physical Property | Value | Notes |

| Boiling Point | 111.5 °C | Not specified at a particular pressure.[1] |

| 118.2 °C | At 760 mmHg.[2] | |

| Density | 1.2359 g/cm³ | Not specified at a particular temperature.[1] |

| 1.244 g/cm³ | Not specified at a particular temperature.[2] | |

| Molecular Formula | C₅H₉Br | |

| Molecular Weight | 149.03 g/mol | [3] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid haloalkenes such as this compound.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[4] The principle is based on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Sample of this compound (a few drops)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (e.g., Bunsen burner)

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

-

The Thiele tube is gently heated. Initially, air trapped in the capillary tube will expand and bubble out.[4]

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates the sample has been heated above its boiling point.[4]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4] This is the point where the external pressure equals the vapor pressure of the sample.

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Determination

The density of a liquid is its mass per unit volume. For a liquid like this compound, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and an electronic balance for a less precise measurement.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or volumetric flask

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using the electronic balance.[5]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[5]

-

The combined mass of the graduated cylinder and the this compound sample is measured.[5]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[5]

-

The temperature of the sample is recorded, as density is temperature-dependent.

-

The density is calculated using the formula: Density = Mass / Volume.

-

The procedure should be repeated multiple times to ensure accuracy and precision.[5]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

IUPAC nomenclature and CAS number for 4-bromo-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-bromo-1-pentene, a versatile bifunctional building block in organic synthesis. The document details its chemical identity according to IUPAC nomenclature, its CAS registry number for unambiguous identification, and a summary of its key physicochemical properties. Furthermore, this guide outlines a common synthetic protocol and illustrates the compound's utility in a representative chemical transformation.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon featuring both a terminal alkene and a secondary bromide. This unique structural arrangement allows for a diverse range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

The standard nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-bromopent-1-ene .[1] It is registered under the CAS number 31950-56-8 .[1][2][3][4][5][6]

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H9Br | [1][2][3][5][6] |

| Molecular Weight | 149.03 g/mol | [1][2] |

| CAS Registry Number | 31950-56-8 | [1][2][3][4][5][6] |

| Density | 1.244 g/cm³ | [2][4] |

| Boiling Point | 118.2 °C at 760 mmHg | [2][4] |

| Refractive Index | 1.4500 | [2][3] |

| Flash Point | 25.9 °C | [2][4] |

| Melting Point | -106.7 °C (estimate) | [2][3] |

Synthesis and Reactivity

This compound's dual functionality, possessing both a nucleophilic-substitution-ready carbon-bromine bond and an addition-reaction-prone carbon-carbon double bond, allows for a wide array of synthetic applications.[4]

Experimental Protocol: Synthesis from Pent-4-en-2-ol

A common laboratory-scale synthesis of this compound involves the bromination of pent-4-en-2-ol using phosphorus tribromide in the presence of pyridine.

Materials:

-

Pent-4-en-2-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether (Et₂O)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-en-2-ol in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature at 0 °C. A small amount of pyridine is added to neutralize the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully pouring the mixture over ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from pent-4-en-2-ol.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The presence of two distinct reactive sites in this compound makes it a valuable precursor in various synthetic pathways. The terminal alkene can undergo reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation to introduce oxygen-containing functional groups.[4] Concurrently, the secondary bromide can participate in nucleophilic substitution reactions or be utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[4]

The following diagram illustrates a representative reaction of this compound, specifically a Grignard reaction followed by reaction with an electrophile.

Caption: Formation and reaction of a Grignard reagent from this compound.

References

Thermochemistry and Stability of 4-Bromo-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a halogenated alkene of significant interest in organic synthesis due to its bifunctional nature, possessing both a terminal double bond and a secondary bromine atom. This structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical compounds. A thorough understanding of the thermochemistry and stability of this compound is crucial for its safe handling, reaction optimization, and the prediction of potential degradation pathways. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for its characterization, and an analysis of its stability, with a focus on the phenomenon of allylic rearrangement.

Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. The following table summarizes the available quantitative data for this compound.

| Thermochemical Property | Value | Method/Source |

| Enthalpy of Isomerization | ||

| (this compound to 3-bromo-1-pentene) | 0.0 kJ/mol (liquid phase) | Equilibrium Constant (NIST)[1] |

| Enthalpy of Formation (gas) | -0.05 kJ/mol | Calculated (Cheméo)[2] |

| Standard Gibbs Free Energy of Formation | 90.94 kJ/mol | Calculated (Cheméo)[2] |

| Enthalpy of Vaporization | 32.10 kJ/mol | Calculated (Cheméo)[2] |

| Enthalpy of Fusion | 9.19 kJ/mol | Calculated (Cheméo)[2] |

Note: The enthalpy of formation and other properties from Cheméo are calculated values and should be considered as estimates until experimental data becomes available.

Stability and Decomposition Pathways

The stability of this compound is influenced by the presence of the allylic system, which involves the double bond and the adjacent carbon-bromine bond. A key reaction pathway that dictates the stability and reactivity of this and similar allylic halides is the allylic rearrangement .

Allylic Rearrangement

Allylic rearrangement is a chemical reaction where the double bond in an allyl compound shifts to the adjacent carbon atom, often during nucleophilic substitution reactions.[3][4][5] This occurs because the intermediate carbocation (in an SN1 mechanism) or the transition state (in an SN2' mechanism) is a resonance-stabilized allyl cation or radical.[3][4] This resonance delocalizes the positive charge or the radical electron, allowing for the nucleophile or another species to attack at more than one position.

In the case of this compound, an SN1-type reaction would proceed through a resonance-stabilized secondary allylic carbocation, which can lead to the formation of both 4-substituted and 2-substituted-1-pentene products. Similarly, under SN2' conditions, a nucleophile can attack the terminal carbon of the double bond, leading to a concerted shift of the double bond and expulsion of the bromide ion.

Experimental Protocols

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound can be determined using a bomb calorimeter.[6][7][8][9] This technique measures the heat released when a substance is completely burned in an excess of oxygen at constant volume.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or absorption onto a combustible material with a known heat of combustion may be necessary.[10] A fuse wire is positioned to be in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the stainless-steel bomb, and a small, known amount of distilled water is added to the bomb to ensure that the combustion products are in their standard states. The bomb is then sealed.

-

Pressurization: The bomb is charged with high-purity oxygen to a pressure of approximately 25-30 atm.[7]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Calculations: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from the residual nitrogen in the bomb. The enthalpy of combustion is then calculated from the heat released and the number of moles of the sample burned.

Stability Studies via Thermogravimetric Analysis (TGA)

The thermal stability of this compound can be investigated using thermogravimetric analysis (TGA).[11][12][13][14] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on decomposition temperatures and the kinetics of thermal degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min), and a controlled atmosphere, usually an inert gas such as nitrogen, to study thermal decomposition without oxidation.

-

Data Collection: The TGA instrument continuously records the mass of the sample as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to determine the temperature of the maximum rate of decomposition.

-

Kinetic Analysis: To determine the activation energy of decomposition, multiple TGA experiments can be performed at different heating rates. Model-free kinetic methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, can then be applied to the data to calculate the activation energy as a function of the extent of conversion.

Conclusion

This technical guide has summarized the available thermochemical data for this compound, highlighting the need for further experimental validation of calculated values. The stability of the compound is intrinsically linked to its allylic structure, with allylic rearrangement being a key pathway influencing its reactivity and potential degradation. The detailed experimental protocols for bomb calorimetry and thermogravimetric analysis provide a framework for researchers to obtain crucial experimental data on the enthalpy of combustion and thermal stability of this compound. A comprehensive understanding of these properties is essential for the effective and safe utilization of this versatile chemical intermediate in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 31950-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. scimed.co.uk [scimed.co.uk]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. etamu.edu [etamu.edu]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Molecular formula and weight of 4-bromo-1-pentene

An In-Depth Technical Guide to the Molecular Properties of 4-bromo-1-pentene

This guide provides a focused analysis of the molecular formula and weight of this compound, a halogenated hydrocarbon utilized as a versatile bifunctional building block in synthetic organic chemistry.[1]

Molecular Formula

The molecular formula for this compound is C5H9Br .[2][3][4][5][6] This formula indicates that each molecule of the compound is composed of five carbon atoms, nine hydrogen atoms, and one bromine atom.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below details the calculation for this compound.

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 5 | 12.011[7][8] | 60.055 |

| Hydrogen | H | 9 | 1.008[9][10] | 9.072 |

| Bromine | Br | 1 | 79.904[11][12] | 79.904 |

| Total | 149.031 |

The calculated molecular weight of this compound is approximately 149.031 amu . This value is consistent with the published molecular weight of 149.03 g/mol .[2][6] The NIST WebBook provides a value of 149.029.[3][5]

Structural Representation

The connectivity of the atoms in this compound can be visualized as a five-carbon chain with a double bond between the first and second carbon atoms and a bromine atom attached to the fourth carbon atom.

Caption: Atomic connectivity in this compound.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are beyond the scope of this particular guide, which focuses on its fundamental molecular properties.

References

- 1. This compound (CAS 31950-56-8)|For Research Use Only [benchchem.com]

- 2. 4-Bromopent-1-ene | C5H9Br | CID 141675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound|31950-56-8|lookchem [lookchem.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. #6 - Carbon - C [hobart.k12.in.us]

- 9. quora.com [quora.com]

- 10. #1 - Hydrogen - H [hobart.k12.in.us]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. #35 - Bromine - Br [hobart.k12.in.us]

An In-depth Technical Guide to the Potential Isomers of 4-Bromo-1-pentene and Their Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential isomers of 4-bromo-1-pentene, a key intermediate in organic synthesis. The document details the structural and stereoisomeric possibilities, explores the primary formation pathways, and presents detailed experimental protocols for the synthesis of key isomers. Quantitative data are summarized for comparative analysis, and logical relationships and experimental workflows are visualized to facilitate a deeper understanding of the chemistry involved.

Isomerism of C₅H₉Br

The molecular formula C₅H₉Br, corresponding to this compound, allows for a significant number of constitutional and stereoisomers. A systematic exploration of these isomers is crucial for understanding potential side products in synthesis and for the targeted preparation of specific molecular architectures. The isomers can be broadly categorized into acyclic and cyclic structures.

Acyclic Isomers

Acyclic isomers include various positional isomers of bromopentene and its branched-chain analogues.

Linear Bromopentenes:

-

Positional Isomers of Bromopent-1-ene:

-

1-bromo-1-pentene (exists as E and Z isomers)

-

2-bromo-1-pentene

-

3-bromo-1-pentene (chiral center at C3, exists as R and S enantiomers)

-

This compound (chiral center at C4, exists as R and S enantiomers)

-

5-bromo-1-pentene

-

-

Positional Isomers of Bromopent-2-ene:

-

1-bromo-2-pentene (exists as E and Z isomers)

-

2-bromo-2-pentene (exists as E and Z isomers)

-

3-bromo-2-pentene (exists as E and Z isomers)

-

4-bromo-2-pentene (chiral center at C4 and a double bond, exists as four stereoisomers: (2E,4R), (2E,4S), (2Z,4R), and (2Z,4S))[1]

-

5-bromo-2-pentene (exists as E and Z isomers)

-

Branched Bromobutenes (Methylbutenes):

-

Numerous isomers exist, such as 1-bromo-2-methyl-1-butene, 1-bromo-3-methyl-1-butene, etc.

Cyclic Isomers

Cyclic isomers include brominated derivatives of cyclopentane, cyclobutane, and cyclopropane.

-

Bromocyclopentane

-

Bromomethylcyclobutane

-

(Bromoethyl)cyclopropane

-

1-Bromo-1-methylcyclobutane

-

1-Bromo-2-methylcyclobutane (exists as cis and trans isomers, and each is chiral)

-

1-Bromo-1-ethylcyclopropane

-

1-Bromo-2-ethylcyclopropane (exists as cis and trans isomers, and each is chiral)

-

(1-Bromoethyl)cyclopropane (chiral center on the ethyl group)

-

1-Bromo-2,2-dimethylcyclopropane

-

1-Bromo-2,3-dimethylcyclopropane (exists as multiple stereoisomers)

Formation of this compound and Its Isomers

The formation of this compound and its isomers is often achieved through the allylic bromination of pentenes or the functional group transformation of other pentane derivatives. Allylic rearrangement is a common phenomenon that leads to the formation of a mixture of isomeric products.

Allylic Bromination of Pentenes

The reaction of pentenes with N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a common method for introducing a bromine atom at an allylic position.[2] This reaction proceeds via a resonance-stabilized allylic radical intermediate, which can lead to the formation of multiple products.

For instance, the allylic bromination of 1-pentene is expected to yield a mixture of this compound and, via allylic rearrangement of the intermediate radical, 3-bromo-1-pentene. Similarly, the allylic bromination of 2-pentene can produce a mixture of 1-bromo-2-pentene and 4-bromo-2-pentene.[2]

Synthesis from Alcohols

Bromopentene isomers can also be synthesized from the corresponding unsaturated alcohols using brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).[3][4] For example, 5-bromo-1-pentene can be prepared from 4-penten-1-ol.[3]

Elimination Reactions

Elimination reactions of dibromopentanes can also yield bromopentene isomers. For example, 5-bromo-1-pentene can be synthesized via the dehydrobromination of 1,5-dibromopentane.[4][5]

Quantitative Data on Isomer Formation

The following table summarizes quantitative data from representative synthetic procedures for various isomers of C₅H₉Br.

| Target Isomer | Starting Material | Reagents and Conditions | Yield (%) | Isomer Ratio/Purity | Reference(s) |

| 5-Bromo-1-pentene | 1,5-Dibromopentane | N,N-dimethylformamide, hexamethylphosphoramide, 140°C, 4h | 80.1 | 99% | [5][6] |

| (Bromomethyl)cyclobutane | Cyclobutylmethanol | Triphenylphosphite, Bromine, DMF, -12°C to RT | 78 | 98.3% | [7] |

| Bromocyclopentane | Cyclopentanol | Hydrobromic acid, reflux at ~170°C for 6-8h | - | - | [8] |

| Mixture of 1-bromo-2-pentene and 4-bromo-2-pentene | 2-Pentene | N-Bromosuccinimide, radical initiator, CCl₄, reflux | - | Mixture of isomers | [2] |

Experimental Protocols

Synthesis of this compound via Allylic Bromination of 1-Pentene (Representative Protocol)

Materials:

-

1-Pentene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), dissolve 1-pentene (1.0 eq) in anhydrous CCl₄.

-

Add NBS (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).

-

Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by GC or TLC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating on top.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to separate the isomeric allylic bromides.

Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane[5][6]

Materials:

-

1,5-Dibromopentane

-

N,N-Dimethylformamide (DMF)

-

Hexamethylphosphoramide (HMPA)

-

Brine

Procedure:

-

Combine 1,5-dibromopentane (100 kg), DMF (100 kg), and HMPA (6.2 kg) in a suitable reactor.

-

Heat the mixture with stirring in an oil bath at 140°C for 4 hours.

-

Collect the fractions by atmospheric distillation.

-

Wash the collected fractions twice with brine (100 kg).

-

Separate the organic layer and purify by distillation to obtain 5-bromo-1-pentene.

Synthesis of (Bromomethyl)cyclobutane from Cyclobutylmethanol[7]

Materials:

-

Cyclobutylmethanol

-

Triphenylphosphite

-

Bromine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Under a nitrogen atmosphere, charge a reactor with DMF (5.4 kg) and triphenylphosphite (4.53 kg).

-

Introduce bromine (2.34 kg) while maintaining the temperature below 12°C.

-

Adjust the jacket temperature to -12°C and introduce cyclobutylmethanol (1.120 kg) at a rate that keeps the internal temperature below -5°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature.

-

Purify the product by distillation and washing to obtain (bromomethyl)cyclobutane.

Synthesis of Bromocyclopentane from Cyclopentanol[8]

Materials:

-

Cyclopentanol

-

Hydrobromic acid (48%)

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Mix cyclopentanol with hydrobromic acid in a round-bottom flask.

-

Heat the mixture to reflux at approximately 170°C for 6-8 hours.

-

Perform steam distillation and collect the distillate.

-

Separate the organic layer and wash it with 5% sodium carbonate solution.

-

Dry the organic layer with anhydrous calcium chloride, filter, and fractionally distill, collecting the fraction at 136-139°C.

Visualizations

Isomeric Relationships

Caption: Logical relationships between this compound and some of its key isomers.

Experimental Workflow for Allylic Bromination

References

- 1. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Bromo-1-pentene synthesis - chemicalbook [chemicalbook.com]

- 6. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]

- 7. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 8. Bromocyclopentane synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 4-Bromo-1-pentene: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-bromo-1-pentene (CAS No: 31950-56-8). The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.

Chemical and Physical Properties

This compound is a flammable and reactive organobromine compound. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2][3]

| Property | Value |

| Molecular Formula | C₅H₉Br[1][2] |

| Molecular Weight | 149.03 g/mol [1][2] |

| CAS Number | 31950-56-8[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 111.5 °C to 118.2 °C at 760 mmHg[1][2] |

| Melting Point | -106.7 °C (estimate)[1][2] |

| Flash Point | 25.9 °C[2] |

| Density | Approximately 1.236 to 1.244 g/cm³[1][2] |

| Refractive Index | ~1.4500[1][2] |

| Vapor Pressure | 20.1 mmHg at 25°C[2] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H225: Highly flammable liquid and vapor. [4]

-

H319: Causes serious eye irritation. [4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4]

-

H335: May cause respiratory irritation. [4]

Signal Word: Danger[4]

GHS Pictograms:

Toxicology

-

Inhalation: Vapors may cause respiratory irritation, with potential for more severe effects such as dizziness, drowsiness, and central nervous system depression.[6] May also lead to allergic or asthmatic reactions.[4]

-

Skin Contact: May cause skin irritation.[7] Prolonged or repeated contact can lead to dermatitis. The substance may be absorbed through the skin, potentially leading to systemic effects.

-

Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage to the cornea.[4][7]

-

Ingestion: While not classified as acutely toxic by ingestion, it may cause gastrointestinal irritation.[6][8]

Safe Handling and Personal Protective Equipment (PPE)

Due to its flammability and health hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following table outlines the recommended protective gear.

| Protection Type | Specific Equipment | Standards and Remarks |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing. |

| Skin Protection | Chemical-impermeable gloves (Nitrile or Neoprene rubber recommended). | Gloves must be inspected before use and should meet EU Directive 89/686/EEC and EN 374 standards. |

| Flame-retardant lab coat. | A 100% cotton lab coat may be acceptable for small quantities, but flame-retardant material is preferred. | |

| Respiratory Protection | Not generally required with adequate engineering controls. | If ventilation is inadequate, or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge should be used. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store in a designated flammables cabinet.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and some metals.[9][10][11] Contact with incompatible materials can lead to vigorous reactions.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in general waste.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area and eliminate all ignition sources. Ventilate the area. Prevent the spill from entering drains or waterways. Contain the spill and absorb it with an inert material.

The following diagram provides a decision-making framework for responding to an accidental spill.

Caption: A decision tree for responding to spills of this compound.

Experimental Protocols: Representative Nucleophilic Substitution

While a specific protocol for a reaction using this compound was not found in the search results, the following is a representative procedure for a nucleophilic substitution reaction, adapted from similar bromoalkenes. This protocol should be adapted and optimized for specific research needs and conducted under the strict safety protocols outlined above.

Objective: To synthesize a new compound via the SN2 reaction of this compound with a nucleophile (e.g., sodium iodide).

Materials:

-

This compound

-

Sodium iodide (or another suitable nucleophile)

-

Anhydrous acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add sodium iodide (1.5 equivalents) and anhydrous acetone. Stir the mixture until the sodium iodide is dissolved.

-

Initiation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution via syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any iodine) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: The crude product can be further purified by column chromatography or distillation. The final product should be characterized by spectroscopic methods (e.g., NMR, IR, MS).

References

- 1. This compound [chembk.com]

- 2. This compound|31950-56-8|lookchem [lookchem.com]

- 3. This compound (CAS 31950-56-8)|For Research Use Only [benchchem.com]

- 4. 4-Bromopent-1-ene | C5H9Br | CID 141675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. bloomtechz.com [bloomtechz.com]

- 7. gelest.com [gelest.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 4-Bromo-1-butene(5162-44-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

Methodological & Application

Application Notes and Protocols: 4-Bromo-1-pentene as a Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a versatile bifunctional molecule featuring a terminal alkene and a secondary bromide. This unique structural combination makes it a valuable precursor in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the pentenyl moiety into various molecular scaffolds. Its reactivity at both the carbon-bromine bond and the carbon-carbon double bond allows for diverse synthetic transformations, leading to the formation of key intermediates for biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two exemplary pharmaceutical precursors: S-(pent-4-en-1-yl)-L-cysteine , a potential modulator of inflammatory responses, and an intermediate for the synthesis of Galanthamine , a drug used for the treatment of Alzheimer's disease.

I. Synthesis of S-(pent-4-en-1-yl)-L-cysteine

S-alk(en)yl-L-cysteine derivatives, naturally found in plants of the Allium genus, are known for their broad range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The synthesis of S-(pent-4-en-1-yl)-L-cysteine using this compound provides a straightforward method to access this potentially therapeutic compound for further investigation.

Experimental Protocol: Alkylation of L-cysteine with this compound

This protocol details the nucleophilic substitution reaction between L-cysteine and this compound to yield S-(pent-4-en-1-yl)-L-cysteine.

Materials:

-

L-cysteine hydrochloride monohydrate

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of the L-cysteine solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride monohydrate (1.0 eq) in distilled water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, ensuring the temperature remains below 10 °C. This deprotonates the thiol group of cysteine, forming the more nucleophilic thiolate.

-

Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 eq) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture to pH 6 with dilute HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted this compound.

-

Adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 5.5-6.0) to precipitate the crude S-(pent-4-en-1-yl)-L-cysteine.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture.

-

Dry the purified product under vacuum.

-

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| L-cysteine hydrochloride monohydrate | 1.0 eq | Protocol |

| This compound | 1.1 eq | Protocol |

| Sodium hydroxide | 2.0 eq | Protocol |

| Reaction Conditions | ||

| Solvent | Water | Protocol |

| Temperature | 0 °C to Room Temperature | Protocol |

| Reaction Time | 24 hours | Protocol |

| Product | ||

| Yield | Typically 70-85% | Estimated based on similar alkylations |

| Appearance | White crystalline solid | Expected |

| ¹H NMR (D₂O) | Expected chemical shifts (δ, ppm): 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 3.8 (t, 1H, α-CH), 2.8 (t, 2H, S-CH₂), 2.2 (q, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-) | Predicted |

| ¹³C NMR (D₂O) | Expected chemical shifts (δ, ppm): 175 (C=O), 138 (-CH=), 115 (=CH₂), 55 (α-CH), 34 (S-CH₂), 33 (-CH₂-), 30 (-CH₂-) | Predicted |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₅NO₂S: 190.08; found: to be determined | Predicted |

Logical Workflow for S-pent-4-enyl-L-cysteine Synthesis

Potential Signaling Pathway of S-alk(en)yl-L-cysteine Derivatives

While the specific signaling pathway for S-(pent-4-en-1-yl)-L-cysteine is not yet fully elucidated, related S-alk(en)yl-L-cysteine sulfoxide metabolites are known to influence various cellular pathways.[1] These compounds can act as precursors to reactive sulfur species which can modulate inflammatory responses through the Keap1-Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. Further research is required to determine the precise mechanism of action for S-(pent-4-en-1-yl)-L-cysteine.

II. Synthesis of a Galanthamine Intermediate

Galanthamine is an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3] Its complex tetracyclic structure has been the subject of numerous total synthesis efforts. One synthetic strategy involves the use of a precursor containing a pentenyl side chain, which can be introduced using this compound. This side chain is then utilized in a key intramolecular Heck reaction to form one of the rings of the galanthamine core.

Conceptual Synthetic Application: Intramolecular Heck Reaction

While a complete, detailed protocol for the entire synthesis of galanthamine is beyond the scope of these application notes, the following conceptual workflow highlights the role of this compound.

1. Synthesis of the Heck Precursor:

The initial steps involve the synthesis of a substituted aromatic amine. The pentenyl group is introduced via alkylation of a suitable precursor with this compound.

2. Intramolecular Heck Reaction:

The key step is the palladium-catalyzed intramolecular Heck reaction of the pentenyl-substituted aromatic compound. This reaction forms a new carbon-carbon bond, leading to the construction of a key ring in the galanthamine scaffold.

Logical Relationship in Galanthamine Intermediate Synthesis

References

Application Notes and Protocols for the Formation of Grignard Reagent from 4-bromo-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of pent-4-enylmagnesium bromide, a valuable Grignard reagent, from 4-bromo-1-pentene. Grignard reagents are powerful nucleophiles essential for forming carbon-carbon bonds in organic synthesis.[1][2][3] The protocol herein is designed to be a reliable method for researchers in academic and industrial settings, particularly in the field of drug development where the construction of complex carbon skeletons is paramount.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[4] For alkenyl halides like this compound, this reaction provides a versatile route to a nucleophilic alkenyl carbon. This reagent can then be used in a variety of subsequent reactions, including additions to carbonyls, nitriles, and epoxides. The successful formation of pent-4-enylmagnesium bromide is highly dependent on the reaction conditions, including the purity of reagents and the complete exclusion of water and atmospheric oxygen.[4][5]

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for the formation of pent-4-enylmagnesium bromide. These values are based on established protocols for Grignard reagent synthesis and may be optimized for specific laboratory conditions and desired scales.

| Reagent/Parameter | Specification | Molar Equivalent | Notes |

| This compound | ≥98% purity | 1.0 eq | Should be freshly distilled and stored under an inert atmosphere. |

| Magnesium Turnings | ≥99.5% purity | 1.1 - 1.5 eq | An excess of magnesium helps ensure complete reaction of the halide.[4] |

| Anhydrous Solvent | Diethyl Ether or Tetrahydrofuran (THF), ≥99.7% | - | THF is often preferred for its higher boiling point and better solvating properties.[4] |

| Initiator (optional) | Iodine (a single crystal) or 1,2-Dibromoethane (a few drops) | Catalytic | Used to activate the magnesium surface.[1][4] |

| Reaction Temperature | Room temperature to gentle reflux (approx. 35°C for diethyl ether, 66°C for THF) | - | The reaction is exothermic and may initiate at room temperature.[5] |

| Reaction Time | 30 minutes to 2 hours | - | Completion is often indicated by the consumption of magnesium.[5] |

| Concentration | 0.5 M in THF is commercially available[6] | - | Slower addition of the halide can minimize side reactions like Wurtz coupling.[4] |

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of pent-4-enylmagnesium bromide.

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or water bath

Procedure:

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.[5]

-

Attach a drying tube containing calcium chloride or a bubbler to the top of the condenser to maintain an inert atmosphere.[7]

-

-

Magnesium Activation:

-

Place the magnesium turnings (1.2 eq) into the reaction flask.

-

If desired, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[1][4][7] Gentle warming may be applied to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of bubbles. Allow the flask to cool to room temperature.

-

-

Reaction Initiation:

-

Add enough anhydrous solvent (diethyl ether or THF) to the flask to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 eq) in the anhydrous solvent.

-

Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating the initiation of the Grignard formation.[1][4] If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.

-

-

Grignard Reagent Formation:

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

-

If the reaction becomes too vigorous, slow the rate of addition and, if necessary, cool the flask in an ice bath.[4]

-

After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[1] The reaction is typically complete when most of the magnesium has been consumed.

-

-

Handling and Storage:

-

The resulting Grignard reagent will be a cloudy, grey to brownish solution.[4] This is normal and the solution can be used directly for subsequent reactions.

-

The solution can be carefully decanted or transferred via cannula to another dry, inert-atmosphere flask to separate it from any unreacted magnesium.

-

The concentration of the Grignard reagent can be determined by titration if an exact molarity is required.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of pent-4-enylmagnesium bromide.

This protocol provides a solid foundation for the successful synthesis of pent-4-enylmagnesium bromide. As with any Grignard reaction, careful attention to anhydrous and anaerobic conditions is the most critical factor for achieving a high yield. Researchers are encouraged to adapt and optimize the procedure based on their specific experimental setup and requirements.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. 4-Pentenylmagnesium bromide solution Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-pentene is a versatile bifunctional organic molecule possessing both a terminal alkene and a secondary alkyl bromide. This structure allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The secondary carbon-bromine bond is susceptible to nucleophilic substitution, while the terminal double bond offers a site for various addition and polymerization reactions. These application notes provide an overview of nucleophilic substitution reactions using this compound and include detailed protocols for key transformations relevant to researchers in academia and the pharmaceutical industry.[1]

The reactivity of this compound in nucleophilic substitution reactions can be influenced by the choice of nucleophile, solvent, and temperature, potentially leading to SN1 or SN2 pathways. Due to the presence of a C=C bond, this compound can be used in the synthesis of various biologically active molecules and is a precursor for certain anticancer and antimicrobial agents.[2]

Reaction Mechanisms

Nucleophilic substitution reactions involving this compound can proceed through two primary mechanisms:

-

SN2 (Bimolecular Nucleophilic Substitution): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents.[3][4]

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate upon the departure of the bromide leaving group. The nucleophile then attacks the carbocation. This pathway is more likely with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.

It is important to consider that competing elimination reactions (E1 and E2) can also occur, particularly with strong, sterically hindered bases and at higher temperatures.

Experimental Protocols

The following protocols are representative methods for conducting nucleophilic substitution reactions with this compound. Researchers should adapt and optimize these procedures based on their specific nucleophile and desired product.

Protocol 1: Synthesis of 4-Azido-1-pentene via SN2 Reaction

This protocol details the synthesis of 4-azido-1-pentene, a useful intermediate for introducing a nitrogen-containing functional group. The use of a polar aprotic solvent like acetone favors the SN2 pathway.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for gentle heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous acetone.

-

To this solution, add this compound (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., in a 40-50 °C water bath) to increase the rate if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the precipitated sodium bromide.

-

Carefully remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with deionized water (2 x 20 mL) to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and carefully evaporate the solvent to obtain the crude product.

-

The product, 4-azido-1-pentene, can be purified by distillation under reduced pressure if necessary.

-

Characterize the product by spectroscopic methods (e.g., IR, NMR). A strong azide stretch (~2100 cm⁻¹) in the IR spectrum is indicative of a successful reaction.[5][6]

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: Williamson Ether Synthesis of 4-(Ethoxy)-1-pentene

This protocol describes the synthesis of an ether from this compound and an alkoxide, a classic example of the Williamson ether synthesis which proceeds via an SN2 mechanism.[3][7][8]

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-